A 80556

Fluoroquinolone Gram-positive bacteria MIC90

A 80556 offers a distinct spectrum with enhanced Gram-positive and anti-anaerobic activity (B. fragilis MIC90 2.0 µg/ml) and potency against ciprofloxacin-resistant S. aureus. Its unique C-7 pyrrolidine and N-1 difluorophenyl substituents enable SAR studies unobtainable with generic fluoroquinolones, including CNS penetration models. Ideal for resistance mechanism and polymicrobial infection research.

Molecular Formula C21H19ClF3N3O3
Molecular Weight 453.8 g/mol
CAS No. 114676-82-3
Cat. No. B1666411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 80556
CAS114676-82-3
Synonyms7-(4-amino-2-methylpyrrolodinyl)-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid
A 80556
A-80556
Molecular FormulaC21H19ClF3N3O3
Molecular Weight453.8 g/mol
Structural Identifiers
SMILESCC1CC(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N.Cl
InChIInChI=1S/C21H18F3N3O3.ClH/c1-10-4-12(25)8-26(10)19-7-18-13(6-16(19)24)20(28)14(21(29)30)9-27(18)17-3-2-11(22)5-15(17)23;/h2-3,5-7,9-10,12H,4,8,25H2,1H3,(H,29,30);1H/t10-,12-;/m0./s1
InChIKeyCDDGYQYMKFYFSM-JGAZGGJJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A 80556 (CAS 114676-82-3): A High-Potency Fluoroquinolone Antibiotic for Broad-Spectrum Antibacterial Research


A 80556 (CAS 114676-82-3) is a synthetic fluoroquinolone antibiotic that inhibits bacterial type II DNA topoisomerases (DNA gyrase and topoisomerase IV), thereby blocking DNA replication and transcription [1]. Developed by Abbott Laboratories, this compound is characterized by a 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core with a (2S-trans)-4-amino-2-methylpyrrolidin-1-yl substituent at the C-7 position [2]. A 80556 exhibits potent in vitro activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, with a particularly enhanced profile against Gram-positive pathogens and anaerobes compared to earlier fluoroquinolones [3].

Why A 80556 (114676-82-3) Cannot Be Substituted with Generic Fluoroquinolones in Specialized Research


Fluoroquinolones exhibit substantial structural and functional heterogeneity, with specific substitutions at the N-1, C-7, and C-8 positions profoundly affecting antibacterial spectrum, potency, and pharmacokinetics [1]. A 80556 possesses a unique (2S-trans)-4-amino-2-methylpyrrolidin-1-yl group at C-7 and a 2,4-difluorophenyl moiety at N-1, which confer a distinct activity profile that cannot be replicated by generic fluoroquinolones such as ciprofloxacin, ofloxacin, or levofloxacin [2]. Substituting A 80556 with another in-class compound risks losing the compound's characteristic enhanced activity against Gram-positive organisms, ciprofloxacin-resistant Staphylococcus aureus, and anaerobic bacteria, as well as its specific central nervous system penetration properties [3]. The quantitative evidence presented below delineates precisely where A 80556 diverges from its closest analogs, enabling informed selection for research applications that demand its unique spectrum of activity.

A 80556 (114676-82-3) vs. Comparators: Quantitative Evidence for Differentiated Selection


Superior In Vitro Activity of A 80556 Against Gram-Positive Bacteria Compared to Ciprofloxacin, Ofloxacin, Lomefloxacin, and Sparfloxacin

A 80556 demonstrates significantly greater potency against key Gram-positive pathogens than the comparator fluoroquinolones ciprofloxacin, ofloxacin, lomefloxacin, and sparfloxacin [1]. Against Staphylococcus aureus (fluoroquinolone-susceptible strains), the MIC90 of A 80556 is 0.12 μg/ml, reflecting high intrinsic activity [1]. For Streptococcus pneumoniae, an important respiratory pathogen, the MIC90 is also 0.12 μg/ml, establishing A 80556 as a potent anti-pneumococcal agent [1].

Fluoroquinolone Gram-positive bacteria MIC90 Staphylococcus aureus Streptococcus pneumoniae

A 80556 Retains Activity Against Ciprofloxacin-Resistant Staphylococcus aureus, Distinguishing It from Earlier Fluoroquinolones

A key differentiation is A 80556's retained activity against ciprofloxacin-resistant Staphylococcus aureus. In direct comparative testing, A 80556 exhibited an MIC90 of 4.0 μg/ml against these resistant isolates, whereas ciprofloxacin's MIC90 exceeded 128 μg/ml [1]. This >32-fold difference in MIC90 demonstrates that A 80556 can inhibit strains that are highly resistant to ciprofloxacin [1].

Fluoroquinolone resistance Ciprofloxacin-resistant Staphylococcus aureus MRSA Antibiotic resistance

Enhanced Anti-Anaerobic Activity of A 80556 vs. Ciprofloxacin: Bacteroides fragilis MIC90 Comparison

A 80556 is the most active fluoroquinolone tested against anaerobic bacteria [1]. Against the clinically significant anaerobe Bacteroides fragilis, the MIC90 of A 80556 is 2.0 μg/ml, representing an 8-fold improvement in potency compared to ciprofloxacin, which has an MIC90 of 16 μg/ml [1].

Anaerobic bacteria Bacteroides fragilis Fluoroquinolone MIC90 Anti-anaerobic

A 80556 Demonstrates Improved Activity Against Acinetobacter spp. Compared to Ciprofloxacin

A 80556 shows superior activity against Acinetobacter species, an important nosocomial pathogen, with an MIC90 of 0.12 μg/ml, whereas ciprofloxacin exhibits an MIC90 of 0.5 μg/ml [1]. This represents a >4-fold difference in potency [1].

Acinetobacter Fluoroquinolone MIC90 Gram-negative Nosocomial infections

A 80556 CSF Penetration and Bactericidal Activity in an Experimental Meningitis Model

In a rabbit model of Streptococcus pneumoniae meningitis, A 80556 administered intravenously at 10 mg/kg achieved 18.21% penetration into the cerebrospinal fluid (CSF) [1]. Pharmacodynamic assessment using time-kill curves demonstrated a 3-log reduction in bacterial counts in the CSF within 2 hours of administration, which was sustained for the remainder of the 6-hour experiment [1]. For context, levofloxacin, another fluoroquinolone, exhibits CSF penetration averaging 66% in a similar rabbit meningitis model at comparable doses, indicating that while A 80556's penetration is lower, its potent bactericidal activity achieves rapid bacterial clearance [2].

Meningitis CSF penetration Pharmacodynamics Streptococcus pneumoniae Blood-brain barrier

In Vivo Efficacy of A 80556 Consistent with In Vitro Potency and Favorable Oral Pharmacokinetics in Mice

The in vivo efficacy of A 80556 in experimental mouse models of both Gram-positive and Gram-negative infections was found to be consistent with its in vitro activity and oral pharmacokinetics [1]. While specific ED50 values are not detailed in the abstract, the concordance between in vitro potency and in vivo outcome supports the translational relevance of the in vitro data [1]. This is a critical differentiator, as many fluoroquinolones exhibit discordance between in vitro and in vivo activity due to poor oral absorption or rapid clearance.

In vivo efficacy Oral bioavailability Mouse model Pharmacokinetics Infection models

Optimal Application Scenarios for A 80556 (114676-82-3) Based on Differentiated Evidence


Investigating Fluoroquinolone Resistance Mechanisms in Staphylococcus aureus

The retained activity of A 80556 against ciprofloxacin-resistant S. aureus (MIC90 4.0 μg/ml vs. >128 μg/ml for ciprofloxacin) makes it an ideal tool for studying the structural determinants of fluoroquinolone resistance and for screening efflux pump inhibitors or other resistance-modifying agents [1]. Its ability to inhibit strains that are highly resistant to first-line fluoroquinolones provides a unique window into resistance pathways that are not accessible with older compounds.

Research on Mixed Aerobic-Anaerobic Infections Requiring Broad-Spectrum Coverage

The enhanced anti-anaerobic activity of A 80556 (MIC90 2.0 μg/ml against B. fragilis vs. 16 μg/ml for ciprofloxacin) combined with its potent Gram-positive and Gram-negative activity supports its use in experimental models of polymicrobial infections, such as intra-abdominal abscesses, diabetic foot infections, or aspiration pneumonia, where anaerobic coverage is essential [1].

Central Nervous System Infection Models Targeting Streptococcus pneumoniae

A 80556's documented penetration into the CSF (18.21%) and its rapid 3-log reduction in bacterial counts within 2 hours in a rabbit meningitis model make it a valuable compound for studying the pharmacokinetic-pharmacodynamic determinants of antibacterial efficacy in CNS infections [2]. Its activity against S. pneumoniae (MIC90 0.12 μg/ml) further supports its use in pneumococcal meningitis research [1].

Comparative Fluoroquinolone Structure-Activity Relationship (SAR) Studies

The unique C-7 substituent (2S-trans)-4-amino-2-methylpyrrolidin-1-yl and N-1 2,4-difluorophenyl group of A 80556 provide a distinct structural template for SAR investigations aimed at optimizing fluoroquinolone potency, spectrum, and pharmacokinetics [3]. Comparative studies with ciprofloxacin, ofloxacin, lomefloxacin, and sparfloxacin can elucidate the contributions of specific substitutions to antibacterial activity and resistance profiles [1].

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